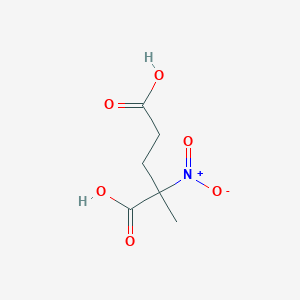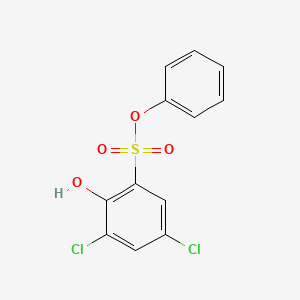
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate is an aromatic compound characterized by a phenyl group substituted with chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a sulfonate group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of phenol to introduce the sulfonate group, followed by chlorination to add chlorine atoms at the desired positions. The hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and specific solvents are used to optimize yield and purity. The process is designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Sulfonic acids.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. The pathways involved include disruption of metabolic processes and interference with cellular signaling.
Comparación Con Compuestos Similares
- Phenyl 3,5-dichloro-4-hydroxybenzene-1-sulfonate
- Phenyl 3,5-dibromo-2-hydroxybenzene-1-sulfonate
- Phenyl 3,5-dichloro-2-methoxybenzene-1-sulfonate
Comparison: Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Propiedades
Número CAS |
62807-46-9 |
|---|---|
Fórmula molecular |
C12H8Cl2O4S |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
phenyl 3,5-dichloro-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C12H8Cl2O4S/c13-8-6-10(14)12(15)11(7-8)19(16,17)18-9-4-2-1-3-5-9/h1-7,15H |
Clave InChI |
OCFBKINYBSBBNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


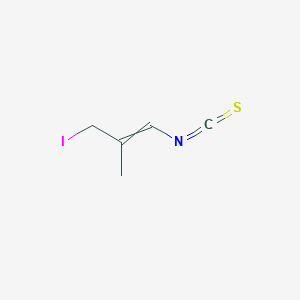
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
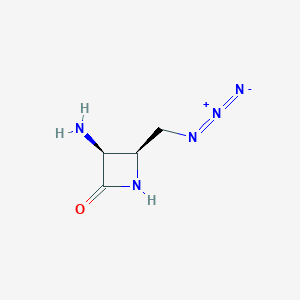

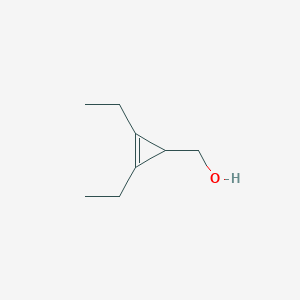
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
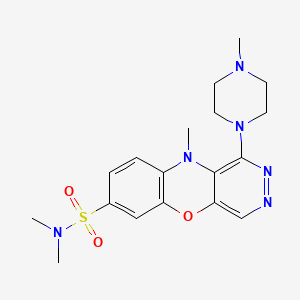
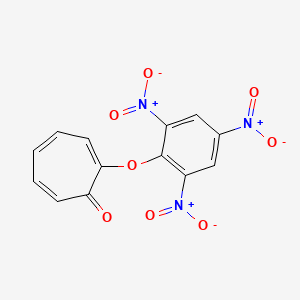
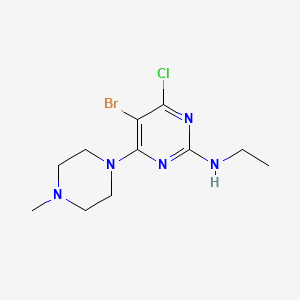
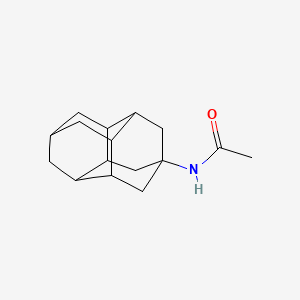
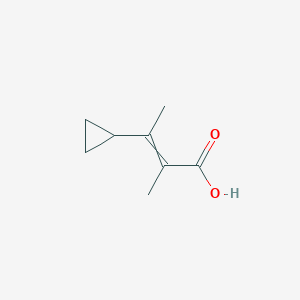

arsane](/img/structure/B14507262.png)
